![molecular formula C23H18F3N5O3 B1263582 N-[2-methyl-5-[[[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-oxomethyl]amino]phenyl]-5-isoxazolecarboxamide](/img/structure/B1263582.png)
N-[2-methyl-5-[[[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-oxomethyl]amino]phenyl]-5-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methyl-5-[[[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-oxomethyl]amino]phenyl]-5-isoxazolecarboxamide is a member of benzamides.
科学的研究の応用
Gene Expression Modulation
A study by Płoszaj et al. (2016) explored the potential of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (HIX), a synthetic isoxazole derivative, for anti-inflammatory drug development. The study demonstrated the modulation of autoimmune and inflammatory genes in human Caco-2 cultured cells, indicating the potential for clinical development as a disease-modifying agent in applications distinct from Leflunomide, another immuno-suppressive disease-modifying antirheumatic drug (Płoszaj et al., 2016).
Synthesis Processes
Wang Cong-zhan (2009) described the synthesis process of Nilotinib, an antitumor agent, involving reactions with various compounds including 5-bromo-3-(trifluoromethyl)phenylamine and 4-methyl-1H-imidazole. The synthesis of Nilotinib demonstrates the pharmaceutical applications of related chemical structures (Wang Cong-zhan, 2009).
Glycine Transporter Inhibition
Yamamoto et al. (2016) identified a compound structurally similar to the query chemical as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. The compound showed promise in influencing central nervous system functions, highlighting the relevance of such compounds in neurological research (Yamamoto et al., 2016).
Anticonvulsant Properties
Lepage et al. (1992) studied N-aryl isoxazolecarboxamide and N-isoxazolylbenzamide compounds for their anticonvulsant action. The research contributes to understanding the therapeutic potential of isoxazole derivatives in treating convulsive disorders (Lepage et al., 1992).
Novel Amino Pyrazole Derivatives
Shah et al. (2018) synthesized novel amino pyrazole derivatives and evaluated their medicinal value, which could have implications for the development of new pharmaceutical compounds (Shah et al., 2018).
特性
分子式 |
C23H18F3N5O3 |
---|---|
分子量 |
469.4 g/mol |
IUPAC名 |
N-[2-methyl-5-[[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C23H18F3N5O3/c1-13-3-4-17(10-19(13)30-22(33)20-5-6-28-34-20)29-21(32)15-7-16(23(24,25)26)9-18(8-15)31-11-14(2)27-12-31/h3-12H,1-2H3,(H,29,32)(H,30,33) |
InChIキー |
IYUFHBXMTTXZBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)NC(=O)C4=CC=NO4 |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)NC(=O)C4=CC=NO4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。